molecular formula C8H10N2O3S B2363369 ethyl N-(3-carbamoylthiophen-2-yl)carbamate CAS No. 63895-76-1

ethyl N-(3-carbamoylthiophen-2-yl)carbamate

Cat. No.: B2363369
CAS No.: 63895-76-1
M. Wt: 214.24
InChI Key: MCJVWBGUXGJDCO-UHFFFAOYSA-N
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Description

ethyl N-(3-carbamoylthiophen-2-yl)carbamate is an organic compound with the molecular formula C8H10N2O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both carbamate and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-carbamoylthiophen-2-yl)carbamate typically involves the reaction of ethyl carbamate with 3-carbamoylthiophene under specific conditions. One common method involves the use of a carbamoylation reaction, where ethyl carbamate is reacted with 3-carbamoylthiophene in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as toluene at elevated temperatures (around 90°C) to ensure good yields .

Industrial Production Methods

Industrial production of ethyl (3-carbamoylthiophen-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl N-(3-carbamoylthiophen-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbamate group to an amine, or the thiophene ring can be reduced to a dihydrothiophene derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dihydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

ethyl N-(3-carbamoylthiophen-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl (3-carbamoylthiophen-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. Additionally, the thiophene ring can interact with aromatic residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

ethyl N-(3-carbamoylthiophen-2-yl)carbamate can be compared with other carbamate and thiophene derivatives:

    Ethyl carbamate: A simpler compound with similar functional groups but lacking the thiophene ring.

    Thiophene-2-carboxamide: Similar thiophene structure but with a carboxamide group instead of a carbamate.

    Methyl carbamate: Another carbamate derivative with a methyl group instead of an ethyl group.

The uniqueness of ethyl (3-carbamoylthiophen-2-yl)carbamate lies in its combination of the thiophene ring and carbamate group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-(3-carbamoylthiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-2-13-8(12)10-7-5(6(9)11)3-4-14-7/h3-4H,2H2,1H3,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJVWBGUXGJDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=CS1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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